Lactam derivative 5

Description

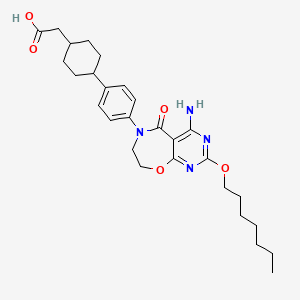

Structure

3D Structure

Properties

Molecular Formula |

C28H38N4O5 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2-[4-[4-(4-amino-2-heptoxy-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid |

InChI |

InChI=1S/C28H38N4O5/c1-2-3-4-5-6-16-37-28-30-25(29)24-26(31-28)36-17-15-32(27(24)35)22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-23(33)34/h11-14,19-20H,2-10,15-18H2,1H3,(H,33,34)(H2,29,30,31) |

InChI Key |

ZERDUDAYCJCZOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=NC(=C2C(=N1)OCCN(C2=O)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Lactam Derivative 5

Advanced Approaches to Four-, Five-, and Six-Membered Lactam Ring Construction

The construction of the strained four-membered ring of an azetidin-2-one, or the more common five- and six-membered lactam rings, is a cornerstone of modern heterocyclic chemistry. The methods employed are designed to be efficient, atom-economical, and capable of establishing multiple stereocenters in a single transformation.

Stereoselective Cycloaddition Reactions

Cycloaddition reactions represent one of the most powerful classes of reactions for the synthesis of cyclic compounds. By forming two new bonds in a single step, they provide a rapid and often stereocontrolled route to complex molecular architectures.

Staudinger Ketene-Imine Cycloadditions for Azetidin-2-one Synthesis

First reported in 1907, the Staudinger cycloaddition is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, and it remains a versatile and widely used method for the synthesis of β-lactams (azetidin-2-ones). organic-chemistry.orgacs.orgwikipedia.orgmdpi.com This reaction is particularly relevant for the construction of the core four-membered ring of certain analogs of Lactam derivative 5. The process is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate. acs.orgrsc.org

The reaction begins with the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. acs.orgrsc.org This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. acs.org The stereochemical outcome of the reaction is a critical aspect, as two new stereocenters can be generated. The relative stereochemistry (cis or trans) is largely determined by the geometry of the imine and the electronic properties of the substituents on both reactants. organic-chemistry.orgacs.org As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org

Due to the instability of most ketenes, they are typically generated in situ. A common method involves the dehydrohalogenation of acyl chlorides using a tertiary amine base. mdpi.comorganicreactions.org This allows the reactive ketene to be trapped immediately by the imine present in the reaction mixture. Enantioselective variants of the Staudinger reaction have been developed, employing chiral auxiliaries or chiral catalysts to control the absolute stereochemistry of the product. organicreactions.orgnih.govacs.org

| Ketene Substituent (R1) | Imine N-Substituent (R2) | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| Phenoxy | 4-Methoxyphenyl | Triethylamine, CH2Cl2, 0 °C | 85 | >95:5 | rsc.org |

| Phthalamido | Benzyl (B1604629) | Triethylamine, CH2Cl2, -78 °C to RT | 78 | 90:10 | organicreactions.org |

| Methoxy | p-Tolyl | POCl3, Triethylamine, Dichloromethane (B109758) | 82 | 10:90 | rsc.org |

| Azido | 4-Anisyl | Triethylamine, Dichloromethane, 0 °C | 92 | >98:2 | acs.org |

Multicomponent Reaction Protocols for Densely Substituted Lactams

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to generate molecular complexity rapidly. researchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of densely functionalized lactams, including precursors to five- and six-membered ring versions of this compound. nih.govproquest.comwikipedia.org

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.org By using bifunctional starting materials, such as β-amino acids or glutamic acid, the reaction can be directed towards the formation of a lactam ring. wikipedia.orgacs.org For instance, the use of a β-amino acid allows for an initial Ugi reaction followed by an intramolecular acyl transfer (Mumm rearrangement) that closes the four-membered β-lactam ring. wikipedia.org Similarly, γ- or δ-amino acids can be employed to generate the corresponding five-membered (γ-lactam) or six-membered (δ-lactam) rings. These protocols are exceptionally useful in combinatorial chemistry for creating large libraries of structurally diverse lactams for biological screening. acs.orgthieme-connect.com

| Aldehyde Component | Amine Component | Third Component | Isocyanide Component | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline (B41778) | Ethyl pyruvate (B1213749) | Not Applicable (Brønsted Acid-Catalyzed) | 90 | researchgate.net |

| 4-Nitrobenzaldehyde | p-Toluidine | Diethyl acetylenedicarboxylate | Not Applicable (Brønsted Acid-Catalyzed) | 85 | researchgate.net |

| Cyclohexanecarboxaldehyde | Benzylamine | L-Glutamic acid methyl ester | tert-Butyl isocyanide | 75 | acs.org |

| Phenylglyoxal | Ammonia | α-Bromobutyric acid | Cyclohexyl isocyanide | 68 | thieme-connect.com |

Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for lactam synthesis, often proceeding under mild conditions with high selectivity. rsc.orgresearchgate.net Catalysts based on palladium, nickel, and copper have been extensively developed for various ring-forming strategies, including carbonylation and C-H amidation reactions.

Transition Metal Catalysis (e.g., Nickel, Palladium, Copper) in Lactam Formation

Palladium: Palladium catalysis is particularly renowned for carbonylation reactions, where carbon monoxide (CO) is incorporated into an organic molecule. nih.govacs.org This strategy has been successfully applied to synthesize β-lactams from vinyl aziridines and γ- or δ-lactams via Heck-type carbonylative cyclizations. acs.orgthieme-connect.com Another powerful approach is the direct C-H carbonylation of aliphatic amines, which converts readily available starting materials into valuable β-lactams. thieme-connect.com

Nickel: Nickel catalysis has recently emerged as a cost-effective and highly effective alternative for lactam synthesis. eurekalert.orgsciencedaily.com Nickel-hydride (NiH) catalysts have been shown to mediate the cyclization of alkene-tethered substrates to form β-lactams with high regioselectivity, overcoming the common challenge of competing γ-lactam formation. eurekalert.orgsciencedaily.com Furthermore, Ni(0) catalysts can promote the intramolecular carbonylative cycloaddition of yne-imines with CO to furnish α,β-unsaturated γ-lactams. thieme-connect.com

Copper: Copper-catalyzed reactions provide an economical and efficient route to lactams, primarily through intramolecular C-N bond formation. Key strategies include the intramolecular vinylation of amides and direct C-H amidation. acs.orgresearchgate.net In the latter, a directing group is often employed to position the copper catalyst in proximity to a specific C-H bond, which is then cleaved and functionalized to close the lactam ring. beilstein-journals.orgnih.gov

| Metal Catalyst | Reaction Type | Substrate Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | C-H Carbonylation | Secondary Aliphatic Amine | 60-85 | thieme-connect.com |

| Tris(dibenzylideneacetone)dipalladium(0) | Carbonylation | Vinyl Aziridine | 59-77 | thieme-connect.com |

| Nickel(0) Tetracarbonyl Complex | Carbonylative Cycloaddition | Yne-imine | ~78 | thieme-connect.com |

| Copper(I) Iodide | Intramolecular Vinylation | Iodoenamide | 70-95 | acs.org |

| Copper(II) Acetate | C-H Amidation | N-quinolin-8-yl amide | 65-90 | beilstein-journals.orgnih.gov |

Mechanistic Aspects of Metal-Mediated Ring Closure

The mechanisms of transition metal-catalyzed lactam syntheses are intricate and vary depending on the metal and the specific transformation. However, they generally involve a series of fundamental organometallic steps.

In palladium-catalyzed carbonylation , a common catalytic cycle begins with the oxidative addition of a Pd(0) species into a substrate, forming a Pd(II) intermediate. This is followed by the migratory insertion of carbon monoxide into a palladium-carbon or palladium-nitrogen bond, generating an acyl-palladium species. The final lactam ring is formed through reductive elimination, which regenerates the active Pd(0) catalyst. nih.gov

For nickel-catalyzed cyclizations , such as the carbonylative cycloaddition of yne-imines, the mechanism is believed to involve the oxidative cyclization of the substrate onto a Ni(0) center. thieme-connect.com This step forms a key five-membered aza-nickelacycle intermediate. Subsequent CO insertion into a Ni-C bond followed by reductive elimination yields the α,β-unsaturated γ-lactam product and regenerates the Ni(0) catalyst. thieme-connect.com

In copper-catalyzed C-H amidation , the mechanism often involves a directing group on the substrate that chelates to the copper center. This coordination facilitates a concerted metalation-deprotonation (CMD) pathway or oxidative addition to activate the C-H bond. The resulting organocopper intermediate then undergoes reductive elimination to form the C-N bond of the lactam ring. beilstein-journals.org The specific pathway is highly dependent on the ligand, oxidant, and substrate used in the reaction.

Organocatalytic and Biocatalytic Strategies

Recent advancements in catalysis have provided powerful tools for the efficient and selective synthesis of lactam rings. Organocatalysis and biocatalysis, in particular, offer environmentally benign alternatives to traditional metal-catalyzed reactions, often proceeding with high levels of stereocontrol. researchgate.netfrontiersin.org

A novel and powerful strategy for the asymmetric synthesis of lactams, such as this compound, involves enzymatic intramolecular C-H amidation. nih.govresearchgate.netescholarship.org This method utilizes engineered hemoproteins, specifically myoglobin (B1173299) variants, as biocatalysts to facilitate the cyclization of readily available dioxazolone reagents. nih.govresearchgate.net This biocatalytic approach is significant as it allows for the selective functionalization of otherwise unreactive aliphatic C-H bonds to form the lactam ring. researchgate.netescholarship.org

The engineered myoglobin variants have demonstrated remarkable efficiency, producing a variety of β-, γ-, and δ-lactam molecules in high yields and with excellent enantioselectivity. nih.govresearchgate.netresearchgate.net For instance, the synthesis of a γ-lactam was achieved with a 75% yield, showcasing the viability of this biocatalytic C-H amidation strategy. nih.gov In the synthesis of β-lactams, a substrate was converted to the desired product in 85% yield and 99% enantiomeric excess (ee). researchgate.net

Mechanistic studies have shed light on the C-H amination and enantiodetermining steps of these reactions, highlighting the crucial role of the protein scaffold in controlling both regioselectivity and stereoselectivity. nih.govescholarship.orgresearchgate.net This methodology has been successfully applied to the chemoenzymatic total synthesis of an alkaloid natural product and a drug molecule, significantly reducing the number of synthetic steps required compared to previous methods. nih.govescholarship.org

| Lactam Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| γ-lactam | 75 | - | nih.gov |

| β-lactam | 85 | 99 | researchgate.net |

Asymmetric organocatalysis has emerged as a dominant field in organic synthesis, providing a powerful platform for the construction of chiral molecules like this compound. researchgate.netfrontiersin.org Organocatalysts, which are small organic molecules, can catalyze a wide array of transformations with high enantioselectivity. researchgate.net The Staudinger synthesis of β-lactams, a [2+2] cycloaddition of a ketene and an imine, is a classic example that has been adapted for asymmetric organocatalysis. acs.org

N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the highly diastereo- and enantioselective formal [3+2] reaction of o-hydroxy aromatic aldimines and cinnamaldehydes to produce enantioenriched trans-γ-lactams. nih.gov Another notable example is an NHC-catalyzed asymmetric annulation reaction that directly forms cyclopentyl-fused cis β-lactams from enals and N-sulfonyl ketimines, establishing up to four new stereocenters simultaneously with good yields (45–94%), good diastereoselectivity (5:1 to >20:1 cis:trans), and excellent enantioselectivity (87–99% ee). acs.org

The development of bifunctional catalysts, which possess both a Lewis acid and a nucleophilic component, has also been a significant advancement in the asymmetric synthesis of β-lactams. acs.org These catalysts can effectively control the stereochemical outcome of the reaction.

Electrochemical Ring Expansion Techniques for Medium-Sized Lactams

The synthesis of medium-sized lactams (8- to 11-membered rings) presents a significant challenge due to unfavorable enthalpic and entropic barriers during cyclization. chinesechemsoc.orgnih.govsustech.edu.cn Electrochemical ring-expansion techniques offer a practical and efficient solution to access these important structures. chinesechemsoc.org

A general and practical electrochemical ring-expansion protocol has been developed for the synthesis of highly functionalized eight- to eleven-membered lactams from commercially available benzocyclic ketones and amides. chinesechemsoc.org This transformation is characterized by its excellent tolerance of various electronic substituents on both the benzocyclic ketone and aniline moieties. chinesechemsoc.org The reaction can be scaled up to produce gram-scale quantities of the desired medium-sized lactam, highlighting its potential for practical applications. chinesechemsoc.org

Mechanistic investigations suggest that this electrochemical dehydrogenative ring expansion proceeds through a remote amidyl radical migration-induced C–C bond cleavage, followed by a single-electron oxidation. chinesechemsoc.org Other ring-expansion strategies driven by the formation of thermodynamically favorable bonds, such as amide bonds, have also been developed to synthesize medium-sized lactams. rsc.orgnih.gov Additionally, a photocatalytic ring expansion strategy provides access to 8–11-membered lactams from cyclic aryl ketones. sustech.edu.cnrsc.org

Stereodivergent and Enantioselective Synthesis of Chiral this compound Analogues

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For chiral lactam derivatives, methodologies that allow for the selective formation of specific stereoisomers are highly sought after.

Asymmetric Phase-Transfer Catalytic Alkylation Approaches

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acid derivatives, which can be precursors to chiral lactams. researchsolutions.comresearchgate.net This method typically employs chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, to facilitate the transfer of reactants between aqueous and organic phases, thereby enabling asymmetric bond formation. researchsolutions.comresearchgate.netaustinpublishinggroup.com

The alkylation of glycine (B1666218) imines under phase-transfer conditions using chiral catalysts can generate a variety of α-amino acid derivatives with high levels of enantiomeric excess. researchsolutions.com Novel chiral phase-transfer catalysts have been synthesized and successfully applied to the asymmetric alkylation of glycine derivatives, achieving high yields and moderate to high enantioselectivities (58-88% ee). austinpublishinggroup.com The structure of the catalyst is crucial, with steric screening of the active site preventing the non-selective approach of the counter-ion. austinpublishinggroup.com Bifunctional catalysts, incorporating hydrogen-bond-donating groups like phenols, amides, or ureas, have shown enhanced reactivity and selectivity in these transformations. mdpi.com

| Catalyst Type | Substrate | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| Cinchona alkaloid derivative | Glycine derivative | 58-88 | austinpublishinggroup.com |

| Cinchona alkaloid derivative | Glycine Schiff base | 63-99.7 | austinpublishinggroup.com |

Control of Diastereoselectivity (cis/trans) and Enantioselectivity

The relative and absolute stereochemistry of substituents on the lactam ring significantly influences its biological activity. Therefore, methods that allow for the selective synthesis of either cis or trans diastereomers, as well as specific enantiomers, are of great importance.

A notable example of diastereoselective control is the intramolecular Tsuji–Trost allylation for the synthesis of highly substituted β-lactams. nih.govacs.orgacs.org By carefully selecting the palladium ligand, it is possible to selectively access either the trans isomer (in good to excellent yield with very high diastereomeric excess) or the cis isomer (with yields and diastereoselectivity ranging from modest to excellent). nih.govacs.orgacs.org Specifically, monodentate phosphine (B1218219) ligands tend to favor the formation of the trans product, while bidentate phosphine ligands predominantly yield the cis isomer. nih.govacs.org

In the context of the Staudinger reaction, while the cis-diastereomer is often the kinetic product, reaction conditions can be modified to favor the formation of the thermodynamically more stable trans-isomer. nih.gov A catalytic, highly diastereoselective synthesis of trans-β-lactams has been developed using a phosphonium (B103445) fluoride (B91410) precatalyst, which activates the nucleophile and organizes the transition state to favor the trans product, achieving diastereomeric ratios exceeding 28:1. nih.govorganic-chemistry.org

Enantioselectivity in lactam synthesis can be achieved through various catalytic systems. Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been reported for the synthesis of β-aryl β-lactams with up to 94% ee. nsf.gov Furthermore, rhodium-catalyzed desymmetrization of cyclobutanones has been utilized for the enantioselective synthesis of γ-lactams with β-quaternary centers, achieving excellent enantioselectivity (90–99% ee). nih.gov The choice of chiral ligand is critical in these transformations for inducing high levels of enantiocontrol. nsf.govnih.govrsc.org

| Ligand Type | Major Diastereomer | Diastereomeric Ratio (trans:cis or cis:trans) | Reference |

|---|---|---|---|

| Monodentate Phosphine (e.g., SPhos) | trans | 91:9 | nih.govacs.org |

| Bidentate Phosphine (e.g., dppe) | cis | 31:69 | nih.govacs.org |

| Phosphonium Fluoride Precatalyst | trans | >28:1 | nih.gov |

Functionalization and Derivatization of the this compound Scaffold

The inherent reactivity of the 3-amino α,β-unsaturated γ-lactam structure of derivative 5 provides multiple avenues for synthetic modification. By carefully selecting reaction conditions, functional groups can be selectively introduced at several key positions on the lactam ring, including the N-1, C-3, and C-4 atoms. nih.gov

Introduction of Diverse Substituent Groups at Key Positions (N-1, C-3, C-4)

The regioselective functionalization of the this compound core is dictated by the chemical environment and the reagents employed. The scaffold possesses both enamine and imine tautomeric forms, which exhibit distinct reactivities. nih.gov

N-1 Position: The nitrogen atom of the lactam ring can be functionalized through various methods, including N-arylation. Palladium-catalyzed cross-coupling reactions, for instance, facilitate the formation of a carbon-nitrogen bond, attaching aryl groups to the N-1 position. This is a common strategy for modifying the electronic and steric properties of the lactam scaffold. sci-hub.se

C-3 Position: Functionalization at the C-3 position is achieved by leveraging the imine tautomer of the lactam. This tautomer acts as an electrophile, allowing for the nucleophilic addition of organometallic species. This process results in the formation of γ-lactams that feature a tetrasubstituted stereocenter at the C-3 position, significantly increasing the molecular complexity. nih.gov

C-4 Position: The C-4 position can be functionalized under thermodynamic control. In the presence of a soft base, the lactam derivative behaves as an enamine, with the C-4 carbon acting as the nucleophilic center. This allows for the introduction of various substituents at this position through reactions like conjugate additions. nih.gov

| Position | Reaction Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-1 | N-Arylation | Pd-catalysis, aryl bromides | Introduction of aryl substituents | sci-hub.se |

| C-3 | Nucleophilic Addition | Organometallic reagents, utilization of imine tautomer | Formation of tetrasubstituted stereocenters | nih.gov |

| C-4 | Enamine-type Reactivity | Soft base, thermodynamic control | Introduction of substituents via conjugate addition | nih.gov |

Late-Stage Functionalization Strategies for Complex Structures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in the synthesis, thereby avoiding the need for de novo synthesis of each analog. acs.org This approach is particularly valuable for creating libraries of structurally related compounds for biological screening.

One innovative LSF strategy applicable to lactam-containing structures is the transition metal-catalyzed "cut-and-sew" transformation. acs.org This method involves the formal insertion of an unsaturated molecule, such as an alkene or alkyne, into a C-C bond of the lactam ring. acs.orgnih.gov

This reaction is typically catalyzed by rhodium complexes and proceeds through the oxidative addition of the metal into an α-C–C bond of the lactam. acs.org The resulting metallacycle then undergoes migratory insertion of the tethered alkene or alkyne, followed by reductive elimination to yield complex bicyclic scaffolds. This process effectively "cuts" a bond in the original ring and "sews" in a new fragment, leading to the rapid construction of diverse and complex bridged and fused nitrogen-heterocycles. acs.org The utility of this method has been demonstrated in the streamlined preparation of bioactive compounds containing scaffolds like norbenzomorphan. acs.org

| Lactam Type | Coupling Partner | Catalyst System | Product Scaffold | Reference |

|---|---|---|---|---|

| β-Lactam | Alkenes | Rh(I) complex | Bridged N-heterocycles | acs.org |

| β-Lactam | Alkynes | Rh(I) complex | Fused N-heterocycles | acs.org |

Advanced Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. In the context of This compound , HPLC is instrumental in assessing its purity by separating it from any residual starting materials, intermediates, or side products formed during synthesis. The technique relies on the differential partitioning of compounds between a stationary phase (typically packed in a column) and a mobile phase that is pumped through the column under high pressure.

A typical HPLC method for characterizing This compound would involve a reversed-phase C18 column, known for its effectiveness in separating moderately polar organic compounds. The mobile phase would likely consist of a gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, potentially with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution. Detection is commonly performed using a UV-Vis detector set at a wavelength where This compound exhibits maximum absorbance, or across a range of wavelengths using a Diode Array Detector (DAD) to identify impurities with different UV profiles.

Table 1: Simulated HPLC Analysis Data for this compound

| Compound Name | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |

| This compound | 7.85 | 1250.3 | 98.7 |

| Impurity A | 4.21 | 15.2 | 1.2 |

| Impurity B | 9.55 | 8.1 | 0.6 |

| Impurity C | 11.30 | 3.5 | 0.3 |

Note: The data presented in this table is simulated for illustrative purposes, representing typical outcomes for the analysis of a compound like this compound.

The HPLC chromatogram provides a visual representation of the separation, with each peak corresponding to a different component. The retention time (Rt) of the main peak indicates the time it takes for This compound to elute from the column. The area under this peak, relative to the total area of all detected peaks, allows for the calculation of its purity. The presence of additional peaks with different retention times signifies impurities, which can be further analyzed for identification if necessary asianjpr.comajpaonline.compharmaknowledgeforum.comjapsonline.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for assessing the purity of This compound , monitoring reaction progress, and identifying suitable solvent systems for column chromatography purification. It involves separating compounds on a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel or alumina, coated onto a plate. A solvent or mixture of solvents (the mobile phase) moves up the plate by capillary action, carrying the compounds with it.

For This compound , TLC analysis would typically employ a silica gel plate as the stationary phase. The choice of mobile phase is crucial for achieving optimal separation. Common solvent systems might include mixtures of hexane (B92381) and ethyl acetate, or dichloromethane and methanol, with varying ratios to adjust polarity. The goal is to find a solvent system that provides a good separation, ideally with the main spot of This compound having an Rf value between 0.3 and 0.7 libretexts.orgualberta.cachemistryhall.com. After the solvent front has moved sufficiently up the plate, the plate is visualized. Common visualization methods include UV light (if the compound is UV-active) or chemical staining reagents like iodine vapor or potassium permanganate (B83412) solution, which react with organic compounds to produce visible spots libretexts.orgumass.edunih.gov.

Table 2: Simulated TLC Analysis Data for this compound

| Solvent System (v/v) | This compound (Rf) | Impurity A (Rf) | Impurity B (Rf) | Impurity C (Rf) |

| Hexane : Ethyl Acetate (7:3) | 0.45 | 0.78 | 0.21 | 0.65 |

| Dichloromethane : Methanol (9:1) | 0.62 | 0.85 | 0.35 | 0.79 |

| Hexane : Ethyl Acetate : Acetic Acid (8:2:0.1) | 0.51 | 0.82 | 0.28 | 0.71 |

Note: The data presented in this table is simulated for illustrative purposes, representing typical outcomes for the analysis of a compound like this compound.

A single spot for This compound under multiple solvent systems, with distinct Rf values from other observed spots, indicates a high degree of purity umass.eduresearchgate.net. TLC can also be used to quickly screen different solvent combinations to determine the most effective one for preparative column chromatography, thereby streamlining the purification process libretexts.orgualberta.cabutterworth-labs.co.uk.

Compound List

This compound

Advanced Synthesis and Reaction Mechanisms

Synthesis of Lactam Derivative 5

This compound and its analogues are efficiently synthesized via a Brönsted acid-catalyzed enantioselective multicomponent reaction. researchgate.net

Starting Materials: Aromatic amines, aldehydes, and pyruvate (B1213749) derivatives.

Catalyst: A BINOL-derived phosphoric acid is often used to induce stereoselectivity.

Reaction Conditions: The components are typically mixed in a suitable organic solvent and stirred at room temperature, leading to the smooth formation of the target 3-amino-3-pyrrolin-2-one structure in a single synthetic operation.

Key Reaction Mechanisms in the Formation and Functionalization

The versatility of this compound stems from its multiple reactive sites, allowing for selective functionalization at three different positions (C-3, C-4, and C-5).

Functionalization at C-4 (Enamine Reactivity): Under thermodynamic conditions using a soft base, the enamine moiety at the C-3/C-4 position acts as a nucleophile. It can react with various electrophiles, leading to the formation of C-4 substituted γ-lactams.

Functionalization at C-5 (Vinologous Aldol (B89426) Reaction): Under kinetic control using a strong base like lithium diisopropylamide (LDA), a proton can be abstracted from the C-5 position. The resulting anion can then participate in highly diastereoselective vinylogous aldol reactions, for instance with ethyl glyoxalate, to yield C-5 functionalized derivatives. researchgate.net

Functionalization at C-3 (Imine Electrophilicity): this compound can undergo tautomerization from its enamine form to an imine form. This imine tautomer can then act as an electrophile. Nucleophilic addition of organometallic reagents, such as methyllithium (B1224462) or n-butyllithium, to the C-3 position allows for the creation of γ-lactams bearing a tetrasubstituted chiral carbon center. researchgate.net

Computational and Theoretical Investigations of Lactam Derivative 5

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of Lactam derivative 5. mdpi.com

These simulations reveal the different shapes (conformations) the molecule can adopt at a given temperature and how it transitions between them. This is particularly important for flexible molecules that may exist as an ensemble of different conformers.

Crystal Structure Prediction (CSP) Applied to Polymorphic Forms of this compound

Crystal Structure Prediction (CSP) is a computational methodology used to identify possible crystalline arrangements, or polymorphs, of a molecule. researchgate.netmdpi.com This is particularly crucial in the pharmaceutical industry, where different polymorphs can exhibit varying physical properties, such as solubility and stability, which in turn affect a drug's efficacy. nih.gov For this compound, CSP is employed to map out its potential polymorphic landscape, thereby identifying the most thermodynamically stable forms and assessing the risk of encountering a less stable, or metastable, form during development. researchgate.net

The CSP process for this compound begins with the generation of a multitude of plausible crystal packing arrangements. This is achieved by considering the molecule's conformational flexibility and arranging it in various crystallographically possible orientations. nih.gov These generated structures are then subjected to a hierarchical series of energy calculations to rank their stability. nih.gov Initially, computationally less expensive methods are used to filter out energetically unfavorable structures, followed by more accurate, and computationally intensive, quantum mechanical calculations for the most promising candidates.

A hypothetical CSP study on this compound could yield a crystal energy landscape indicating the relative energies of its predicted polymorphs. The results of such a study are often presented in a plot of relative energy versus a parameter like density or unit cell volume.

Table 1: Predicted Polymorphic Forms of this compound and Their Relative Stabilities

| Predicted Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |

|---|---|---|---|

| Form I | P2₁/c | 0.00 | 1.45 |

| Form II | P-1 | 1.25 | 1.43 |

| Form III | P2₁2₁2₁ | 3.50 | 1.41 |

The data in Table 1, representing a hypothetical outcome of a CSP study, suggests that Form I is the most thermodynamically stable polymorph of this compound at the conditions of the calculation. Forms II, III, and IV are predicted to be metastable, with decreasing stability. Such information is invaluable for guiding experimental polymorph screening efforts and for selecting the optimal solid form for further development. xtalpi.com

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, employs statistical and machine learning methods to build predictive models that correlate structural or physicochemical properties of molecules with their activities. longdom.orgresearchgate.net

For this compound and its analogues, computational SAR models can be developed to guide the optimization of its biological activity, be it potency against a specific target or other desired properties. oncodesign-services.com The process involves creating a dataset of related lactam derivatives with their measured biological activities. A variety of molecular descriptors, which are numerical representations of the molecules' properties, are then calculated. These descriptors can be categorized into several types, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). nih.gov

Using this dataset, a mathematical model is constructed to predict the activity of new, unsynthesized derivatives. longdom.org This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. oncodesign-services.com

Table 2: Hypothetical QSAR Data for a Series of this compound Analogues

| Compound | R-Group Substitution | LogP | Molecular Weight ( g/mol ) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|

| 5a | -H | 2.1 | 250.3 | 120 |

| 5b | -Cl | 2.8 | 284.7 | 85 |

| 5c | -OCH₃ | 1.9 | 280.3 | 150 |

The hypothetical data in Table 2 illustrates how different substituents (R-groups) on the core structure of this compound can influence its properties and predicted biological activity (in this case, inhibitory concentration, IC₅₀). Such a model could suggest that electron-withdrawing and hydrophobic substituents at a particular position might enhance the desired activity. These computational insights can then be used to design more potent analogues. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and reactivity of this compound. researchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for these studies, as it offers a good balance between accuracy and computational cost. researchgate.net

By performing DFT calculations, researchers can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.govrsc.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. nih.gov Understanding these details at a molecular level can lead to the optimization of reaction conditions, such as temperature, catalyst, and solvent, to improve the yield and selectivity of the synthesis of this compound. researchgate.netresearchgate.net

For example, a theoretical study could investigate the key bond-forming step in the cyclization reaction to form the lactam ring. By calculating the energy barriers for different possible pathways, the most favorable mechanism can be elucidated. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical Ring-Closing Reaction to Form this compound

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | None | Toluene | 35.2 |

| Pathway B | Pd(OAc)₂ | Toluene | 22.5 |

| Pathway C | Rh₂(esp)₂ | Dichloromethane (B109758) | 18.9 |

The hypothetical results in Table 3 show that the uncatalyzed reaction (Pathway A) has a high activation energy, suggesting it would be slow. The use of a palladium catalyst (Pathway B) significantly lowers this barrier. researchgate.net An alternative rhodium catalyst (Pathway C) is predicted to be even more effective. The calculations also indicate that the choice of solvent can influence the reaction rate (compare Pathways B and D). Such theoretical insights are invaluable for the rational design of efficient synthetic routes to this compound. nih.gov

Kinetics and Thermodynamics of Alkaline and Acidic Hydrolysis of the Lactam RingThe hydrolysis of lactams, breaking the cyclic amide bond to form an amino acid, can be catalyzed by either acid or base.

Alkaline Hydrolysis: Under basic conditions, the reaction is typically initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond and ring opening. The kinetics of this process are influenced by the concentration of the base and the structure of the lactam.

Acidic Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. researchgate.net Studies on various lactams have shown that the mechanism can proceed through a tetrahedral intermediate, similar to acyclic amides. researchgate.net The rate of hydrolysis is dependent on the acid concentration and the stability of the lactam ring. researchgate.net

Thermodynamic and kinetic data for the hydrolysis of specific lactams can be determined experimentally, providing insights into the reaction's feasibility and rate under different conditions. researchgate.net

Cycloaddition and Cyclization Reactivity within the Lactam Framework

Lactams are often synthesized via cycloaddition reactions. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing β-lactams. mdpi.com The mechanism is generally considered a two-step process involving a zwitterionic intermediate, and the stereochemistry of the final product is determined during the ring-closure step. rsc.orgmdpi.com Lactam frameworks can also participate in further cyclization reactions. For example, transition metal-catalyzed "cut-and-sew" reactions can activate a C-C bond within the lactam, allowing for the construction of complex bridged or fused ring systems. acs.org

Radical-Mediated Transformations

Radical reactions offer powerful methods for modifying and synthesizing lactam-containing molecules.

Electrophilic and Nucleophilic Reactivity of Conjugated Systems in Unsaturated this compound

Unsaturated γ-lactam derivatives, such as this compound, possess a conjugated ring system that imparts a versatile reactivity profile, allowing them to function as both electrophiles and nucleophiles. nih.gov This dual reactivity is rooted in the electronic nature of the α,β-unsaturated amide and the presence of an enamine or imine tautomer, which can be influenced by the specific reaction conditions and the nature of the substituents.

The 3-pyrrolin-2-one core, a key feature of these unsaturated γ-lactam derivatives, provides a platform for various chemical modifications. nih.gov The reactivity of these compounds is largely governed by the interplay between an endocyclic α,β-unsaturated amide moiety and an enamine functionality. nih.govmdpi.com This structural arrangement allows for tautomerization between an enamine and an imine form. In its enamine tautomer, the molecule exhibits nucleophilic character at the C-4 position. Conversely, the imine tautomer allows for electrophilic behavior at the C-3 position. mdpi.comresearchgate.net

The nucleophilic character of unsaturated γ-lactams is demonstrated in their conjugate addition reactions, where they behave as enamines. nih.govbeilstein-journals.org The functionalization at the C-4 position is characteristic of this nucleophilic behavior and typically occurs under thermodynamic conditions in the presence of a soft base. mdpi.comresearchgate.net The choice of catalyst can also influence the outcome of these conjugate additions. For example, while some reactions may fail under certain conditions, the use of a Lewis acid like Yb(OTf)₃ can facilitate the nucleophilic addition to activated acetylenes, leading to functionalized lactams in high yields. nih.gov

The ability to act as an electrophile is further exploited in reactions with strong nucleophiles. The in situ tautomerization of the enamine to its imine form allows for the nucleophilic addition of organometallic reagents, such as methyllithium (B1224462) or n-butyllithium, at the C-3 position. mdpi.com This reaction pathway leads to the formation of γ-lactams with a tetrasubstituted chiral carbon center. mdpi.comresearchgate.net The table below summarizes the dual reactivity of this compound.

| Reactivity Type | Tautomer/Form | Reactive Site | Typical Reagent |

| Nucleophilic | Enamine | C-4 | Michael Acceptors (e.g., activated acetylenes) |

| Electrophilic | Imine | C-3 | Organometallic reagents (e.g., R-Li) |

Regioselectivity and Stereoselectivity in Functionalization Reactions of this compound

The functionalization of this compound can be directed to different positions of the lactam core with a high degree of regioselectivity, which is primarily dictated by the reaction conditions. mdpi.comresearchgate.net Furthermore, when chiral derivatives are employed, these reactions can proceed with significant stereoselectivity. nih.govresearchgate.net

Regioselectivity in the functionalization of these γ-lactam derivatives is a well-documented phenomenon, allowing for selective modification at the C-3, C-4, or C-5 positions. nih.govmdpi.com The choice of base and reaction conditions are critical in determining the site of reaction.

C-4 Functionalization : This occurs when the lactam derivative acts as an enamine. These reactions are typically performed under thermodynamic control using a soft base, leading to conjugate addition products. mdpi.comresearchgate.net

C-5 Functionalization : The use of a strong base, such as lithium diisopropylamide (LDA), under kinetic control, can lead to the formation of an aromatic enol-type intermediate. mdpi.com This intermediate can then react with an electrophile, like ethyl glyoxalate, to achieve selective functionalization at the C-5 position through a vinylogous aldol (B89426) reaction. nih.govmdpi.com The presence of bulky substituents on the lactam can favor this pathway by sterically hindering the alternative C-4 functionalization. mdpi.com

C-3 Functionalization : As previously discussed, this position becomes electrophilic in the imine tautomer. Nucleophilic addition of organometallic reagents allows for functionalization at this site. mdpi.comresearchgate.net

The following table outlines the conditions for regioselective functionalization of the γ-lactam core.

| Functionalized Position | Reaction Conditions | Role of Lactam | Reaction Type |

| C-4 | Soft base (Thermodynamic control) | Nucleophile (Enamine) | Conjugate Addition |

| C-5 | Strong base (Kinetic control, e.g., LDA) | Nucleophile (Enol intermediate) | Vinylogous Aldol Reaction |

| C-3 | Organometallic reagents | Electrophile (Imine) | Nucleophilic Addition |

Stereoselectivity is a key consideration when working with chiral this compound, particularly those bearing a substituent at the C-5 position. nih.gov The inherent chirality of the starting material can direct the stereochemical outcome of subsequent functionalization reactions. For example, the alkylation of a chiral γ-lactam at the C-5 position using LDA and methyl iodide has been shown to proceed with diastereoselectivity. nih.gov

Highly stereoselective transformations have been reported, including formal [3+3] cycloaddition reactions of chiral γ-lactam substrates for the synthesis of 1,4-dihydropyridines. researchgate.net In these reactions, a non-covalent attractive interaction between a carbonyl group and an electron-deficient arene has been proposed to control the stereoselectivity, leading exclusively to the formation of the cis isomer. researchgate.net Enzymatic methods have also been developed for the stereoselective construction of γ-lactam rings, highlighting the importance of controlling stereochemistry in the synthesis of these valuable scaffolds. researchgate.netnih.gov Engineered enzymes can catalyze intramolecular C-H amidation to produce γ-lactams in high yields and with excellent enantioselectivity. researchgate.netnih.govescholarship.org

Conclusion

Summary of Key Findings and Contributions to the Field

Lactam derivative 5, representing a class of C-5 substituted 3-amino-3-pyrrolin-2-ones, exemplifies modern advancements in synthetic and medicinal chemistry. Synthesized efficiently via multicomponent reactions, this scaffold possesses remarkable chemical versatility, allowing for selective functionalization at its C-3, C-4, and C-5 positions. This controlled reactivity provides access to a wide range of complex nitrogen-containing heterocycles. Furthermore, initial biological screenings have highlighted its significant antiproliferative properties, establishing it as a valuable lead structure in the ongoing search for novel anticancer therapeutics. researchgate.net

Future Perspectives and Unexplored Research Avenues

The foundation of research on this compound opens several avenues for future exploration. A broader investigation into its biological activities beyond cancer, such as antibacterial or antiviral properties, is warranted. The development of new stereoselective transformations using this chiral building block could lead to the synthesis of novel and structurally complex molecules with unique properties. Further optimization of its antiproliferative potency through systematic structure-activity relationship (SAR) studies could pave the way for its development into a clinical drug candidate.

Biosynthetic Pathways and Bio Inspired Synthesis Relevant to Lactam Derivative 5 Precursors

Enzymatic Formation of Lactam Rings in Natural Product Biosynthesis

Naturally occurring β-lactam compounds are broadly categorized into four main structural groups: penicillins/cephalosporins, clavams, carbapenems, and monocyclic β-lactams nih.govresearchgate.net. The biosynthetic pathways leading to the β-lactam ring for the first three groups have been significantly elucidated, revealing distinct enzymatic strategies nih.govresearchgate.net. For instance, the β-lactam ring in penicillin and cephalosporin (B10832234) antibiotics is formed via a double oxidative cyclization, while clavams and carbapenems utilize ATP-dependent cyclization mechanisms nih.govresearchgate.net. The mechanisms for monocyclic β-lactams are less understood, suggesting potentially novel ring-forming reactions nih.govresearchgate.net.

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms and Lactam Ring Formation

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides independently of the ribosomal machinery nih.govresearchgate.netacs.orgfigshare.comrsc.orgrsc.orgoup.commdpi.com. These enzymes function as molecular assembly lines, where each module is responsible for the selection, activation, and incorporation of specific amino acid building blocks, including both proteinogenic and non-proteinogenic amino acids nih.govoup.commdpi.com.

NRPSs can directly synthesize cyclic peptides, or lactams, through various mechanisms. A key feature is the condensation (C) domain, which typically catalyzes amide bond formation between amino acids tethered to peptidyl carrier protein (PCP) domains nih.govacs.orgmdpi.com. In some cases, specialized C domains within NRPSs have evolved to directly catalyze the formation of the β-lactam ring nih.govresearchgate.netpnas.org. For example, in the biosynthesis of nocardicins, a specific condensation domain integrates the β-lactam ring formation from a serine residue nih.govresearchgate.netpnas.org. Furthermore, the terminal thioesterase (TE) domain of an NRPS can also mediate cyclization, releasing the peptide product in a cyclic form, including macrolactams rsc.orgrsc.org. The assembly of the δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide, a precursor to penicillins and cephalosporins, is a prime example of NRPS activity in β-lactam antibiotic biosynthesis nih.govrsc.orgoup.com.

Role of Specific Enzymes (e.g., Isopenicillin N Synthase, β-Lactam Synthetase) in Ring Assembly

Several specific enzymes play pivotal roles in the formation of the characteristic β-lactam ring found in different antibiotic classes.

Isopenicillin N Synthase (IPNS): This non-heme iron-dependent dioxygenase is central to the biosynthesis of penicillins and cephalosporins rsc.orgnih.govacs.orgwikipedia.orgacs.orgresearchgate.net. IPNS catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) rsc.orgnih.govwikipedia.orgacs.org. The reaction involves the activation of molecular oxygen and proceeds through the formation of the four-membered β-lactam ring, followed by the closure of a five-membered thiazolidine (B150603) ring, yielding isopenicillin N nih.govacs.orgacs.orgresearchgate.net. The mechanism involves iron-mediated activation of C-H bonds and subsequent radical or nucleophilic attack steps nih.govwikipedia.orgacs.org.

β-Lactam Synthetase (β-LS): In contrast to IPNS, β-lactam synthetase is responsible for the formation of the β-lactam ring in clavulanic acid researchgate.netnih.govresearchgate.netebi.ac.ukresearchgate.netnih.govpnas.org. This enzyme utilizes ATP and Mg2+ to activate a β-amino acid precursor, such as N2-(carboxyethyl)-L-arginine (CEA), followed by an intramolecular nucleophilic attack to form the β-lactam ring, yielding deoxyguanidinoproclavaminic acid (DGPC) nih.govebi.ac.ukresearchgate.netnih.govpnas.org. This mechanism is distinct from the oxidative cyclization catalyzed by IPNS and shares similarities with asparagine synthetases nih.govpnas.org.

Carbapenam Synthetase (CarA): This enzyme is involved in the biosynthesis of carbapenems and exhibits homology to β-lactam synthetase researchgate.netresearchgate.net. CarA catalyzes an ATP/Mg2+-dependent formation of the β-lactam ring in carbapenem (B1253116) precursors researchgate.net.

Strategies for Chemoenzymatic Synthesis of Lactam Derivative Analogues

Chemoenzymatic synthesis offers a powerful approach to generate diverse lactam derivatives by combining the specificity and efficiency of enzymes with the versatility of chemical synthesis google.comresearchgate.netacs.orgnih.govucl.ac.uk. Enzymes can be employed to catalyze specific bond formations, stereoselective transformations, or modifications of precursors that are challenging to achieve through purely chemical routes researchgate.netacs.orgnih.govucl.ac.uknih.gov.

For instance, enzymes like Penicillin G Acylase (PGA) can be utilized for the semisynthesis of β-lactam antibiotics by catalyzing the condensation of the antibiotic nucleus (e.g., 6-APA) with various acyl donors ucl.ac.uknih.govresearchgate.net. Furthermore, engineered enzymes or enzymes with promiscuous substrate scopes can be employed to synthesize novel lactam structures with varying ring sizes and stereochemistries researchgate.netacs.orgnih.gov. The development of biocatalytic routes for the stereoselective formation of C–N bonds, as seen in the synthesis of β-lactams using engineered lyases or other enzymes, exemplifies the potential of this approach for generating complex lactam derivatives researchgate.netacs.orgnih.govmdpi.com. Such strategies are vital for exploring structure-activity relationships and developing new therapeutic agents.

Compound List

Lactam derivative 5

Isopenicillin N (IPN)

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

Penicillin

Cephalosporin

Clavulanic acid

Nocardicins

Carbapenems

N2-(carboxyethyl)-L-arginine (CEA)

Deoxyguanidinoproclavaminic acid (DGPC)

(3S,5S)-carbapenam-3-carboxylic acid

(3S,5R)-carbapenam-3-carboxylic acid

(5R)-carbapen-2-em-3-carboxylic acid

Tabtoxin

Sulfazecin

Vince lactams

Homaline

Dapoxetine

Toxin A

(2S,3S)-trans-epoxysuccinic acid

L-Leucine

Agmatine

6-APA (6-aminopenicillanic acid)

Ampicillin

Amoxicillin

Cephalexin

Cefadroxil

Resveratrol

Advanced Research Applications of Lactam Derivative 5 in Chemical Biology and Materials Science

Utilization as Chiral Synthons and Building Blocks in Complex Molecule Synthesis

Chiral lactams are fundamental building blocks in the stereoselective synthesis of complex organic molecules, including natural products and pharmaceuticals. acs.orgresearchgate.netresearchgate.net Their conformational constraints and the presence of stereocenters make them ideal starting materials for creating intricate molecular architectures with high levels of stereocontrol. acs.orgnih.gov Lactam derivative 5, as a chiral entity, serves as a versatile synthon for the preparation of enantiopure compounds.

The inherent chirality of this compound can be leveraged to introduce specific stereochemistry into target molecules. This is particularly valuable in the synthesis of bioactive compounds where stereoisomers may exhibit vastly different pharmacological activities. researchgate.netrsc.org For instance, chiral aminoalcohol-derived δ-lactams have been successfully employed in the synthesis of enantiopure piperidines and acyclic five-carbon building blocks that feature both tertiary and a quaternary stereocenters. acs.org The strategic ring-opening of such chiral lactams provides access to linear nitrogen-containing fragments, which are crucial intermediates in the total synthesis of natural products. acs.org The stereoselective functionalization of the lactam ring allows for the introduction of various substituents, further expanding its utility as a flexible building block in organic synthesis. nih.govmdpi.com

The application of chiral lactams, including derivatives like this compound, is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. researchgate.netresearchgate.net

Exploration of this compound-Based Compounds in Catalysis as Ligands or Organocatalysts

The exploration of lactam derivatives in the realm of catalysis is an emerging area of research. While the direct application of "this compound" as a ligand or organocatalyst is not yet extensively documented, the inherent structural features of lactams suggest their potential in this field. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. rsc.org The synthesis of β-lactams itself can be achieved with high enantioselectivity using organocatalysts. rsc.org

The nitrogen and carbonyl groups within the lactam ring of this compound could potentially coordinate with metal centers, suggesting its use as a ligand in transition-metal catalysis. The development of rhodium-catalyzed reactions for the synthesis of functionalized γ-lactams highlights the interplay between metal catalysts and lactam structures. nih.gov Furthermore, the chiral backbone of this compound could be exploited to create novel chiral ligands for asymmetric catalysis, where the lactam moiety would play a crucial role in inducing stereoselectivity.

Additionally, the lactam framework can be functionalized to incorporate catalytically active groups, leading to the development of novel organocatalysts. For example, the asymmetric construction of γ-lactams has been achieved through organocatalytic cyclization-rearrangement cascade reactions. rsc.org While specific research on this compound in this context is nascent, its potential as a scaffold for the design of new catalysts remains a promising avenue for future investigation.

Research on this compound in Polymer Chemistry (e.g., Nylon-3 polymers)

Lactams are key monomers in the synthesis of polyamides through ring-opening polymerization (ROP). rsc.orgmdpi.com This process is a highly efficient method for producing a variety of nylons with diverse properties and applications. rsc.orgresearchgate.net Specifically, β-lactams are the precursors to nylon-3 polymers, which are poly-β-peptides with potential applications in biomedicine due to their structural similarity to natural peptides. nih.govresearchgate.netrsc.org

Research has shown that this compound can be a crucial component in the synthesis of functional nylon-3 copolymers. While some functionalized β-lactams exhibit a low tendency for homopolymerization, they can be effectively copolymerized with a more reactive β-lactam, such as this compound, to produce random copolymers. nih.gov This approach allows for the incorporation of various functionalities into the polymer backbone, leading to materials with tailored properties. nih.gov

The anionic ring-opening polymerization (AROP) is a common method for the synthesis of nylon-3 polymers from β-lactams. rsc.orgnih.gov The use of a co-initiator in this process allows for control over the polymer's molecular weight and terminal functional groups. nih.gov The copolymerization involving this compound can lead to nylon-3 materials with appended functional groups such as carboxylic acids, thiols, hydroxyls, and secondary amines, which can influence their self-assembly behavior and biological properties. nih.gov

Table 1: Examples of Nylon-3 Copolymers Incorporating this compound

| Copolymer Component 1 | Copolymer Component 2 (Functional Monomer) | Resulting Polymer Functionality |

| This compound | β-lactam with protected thiol | Thiol-functionalized nylon-3 |

| This compound | β-lactam with protected carboxylic acid | Carboxylic acid-functionalized nylon-3 |

| This compound | β-lactam with protected secondary amine | Secondary amine-functionalized nylon-3 |

This table is illustrative of the types of functional copolymers that can be synthesized using this compound as a reactive monomer.

In Vitro Biological Activity Studies (Focus on Mechanistic Understanding and Structure-Activity Relationships)

β-Lactam compounds are renowned for their ability to inhibit bacterial enzymes, particularly β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. nih.govmdpi.com The mechanism of inhibition involves the acylation of a serine residue in the active site of the β-lactamase by the strained β-lactam ring, leading to the inactivation of the enzyme. mdpi.com The structure-activity relationship (SAR) of β-lactam antibiotics is a well-studied area, with modifications to the lactam ring and its substituents significantly impacting their inhibitory potency and spectrum of activity. While specific mechanistic studies on this compound as a β-lactamase inhibitor are not extensively detailed in the public domain, its β-lactam core suggests a potential for such activity.

In addition to antibacterial targets, lactam derivatives are being investigated for their effects on other enzymes. For instance, the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine, is a key target in the treatment of Alzheimer's disease. journalejmp.comnih.gov Kinetic studies of enzyme inhibition can elucidate the mechanism by which a compound interacts with the enzyme. A Lineweaver-Burk plot, for example, can distinguish between competitive, non-competitive, and uncompetitive inhibition. Research on a "compound 5" has demonstrated its inhibitory effect on acetylcholinesterase, with kinetic analysis revealing the nature of this inhibition. researchgate.netnih.gov Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. frontiersin.org

Table 2: Kinetic Parameters of Acetylcholinesterase Inhibition by a Compound 5

| Inhibitor Concentration (μg/mL) | Vmax (app) | Km (app) | Inhibition Type |

| 29.25 | Varies | Varies | Mixed |

| 58.50 | Varies | Varies | Mixed |

| 117.00 | Varies | Varies | Mixed |

| 234.00 | Varies | Varies | Mixed |

| 468.00 | Varies | Varies | Mixed |

This table represents a hypothetical dataset based on the type of information that would be generated from kinetic studies of enzyme inhibition, as suggested by the literature. researchgate.net

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the development of new antimycobacterial agents. nih.gov β-Lactam antibiotics, when used in combination with β-lactamase inhibitors, have shown promise in treating mycobacterial infections. nih.govmdpi.comnih.gov These combinations can overcome the intrinsic resistance of M. tuberculosis conferred by its β-lactamase, BlaC. nih.gov

In vitro studies are crucial for the initial screening and mechanistic evaluation of new antimycobacterial compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of a compound against a specific microorganism. Research has indicated that certain β-lactam derivatives are effective against M. tuberculosis, including resistant strains. One study identified a compound designated as "β-5" as the most active among a series of β-lactam derivatives, exhibiting significant activity against five different strains of M. tuberculosis with low cytotoxicity. nih.gov In silico analysis further suggested that these derivatives likely bind to and inhibit β-lactamase and transpeptidase, enzymes crucial for mycobacterial cell wall synthesis. nih.gov

Table 3: In Vitro Antimycobacterial Activity of a β-Lactam Derivative (β-5)

| M. tuberculosis Strain | MIC (μg/mL) |

| Strain 1 | 3.125 |

| Strain 2 | 6.25 |

| Strain 3 | 3.125 |

| Strain 4 | 6.25 |

| Strain 5 | 3.125 |

This table is based on reported findings for a compound designated as β-5 and illustrates the type of data obtained from in vitro antimycobacterial screening. nih.gov

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The in vitro evaluation of antioxidant activity is a common preliminary step in the discovery of new antioxidant agents. Several assays are used for this purpose, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. mdpi.come3s-conferences.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. mdpi.com

Table 4: Illustrative DPPH Radical Scavenging Activity of Semicarbazide (B1199961) Derivatives

| Compound | Substituent | IC50 (μM) |

| 5a | H | 106.7 |

| 5b | 4-CH3 | 85.3 |

| 5c | 4-OCH3 | 62.1 |

| 5d | 4-Cl | 98.4 |

| Ascorbic Acid (Standard) | - | 13.72 |

This table shows data for semicarbazide derivatives researchgate.net and is included to illustrate the type of data and SAR that can be obtained from in vitro antioxidant assays.

In Vitro Anticancer Research (focused on SAR for lead discovery)

The investigation of lactam derivatives as potential anticancer agents has yielded significant findings, with particular attention paid to the structure-activity relationships (SAR) that govern their cytotoxic effects. Research into γ-lactam derivatives has demonstrated that substitutions on the lactam ring are crucial for their antiproliferative activity. researchgate.net

In a study evaluating a series of γ-lactams against various cancer cell lines, the cytotoxicity was found to be highly dependent on the substituent at the 5-position of the ring. researchgate.net For instance, against the A549 human alveolar basal epithelial cell line, methyl and benzyl (B1604629) substituted γ-lactams (designated as 5a and 5b, respectively) showed potent activity with IC₅₀ values of 2.05 ± 0.23 µM and 9.92 ± 1.15 µM. researchgate.net Notably, a derivative holding a methyl carboxylate substituent at the same position (lactam 5c) exhibited a very strong cytotoxic effect with an IC₅₀ value of 1.67 ± 0.49 µM against the A549 cell line, alongside good selectivity when compared with its effect on healthy cells. researchgate.net These results underscore the importance of the C-5 position for tailoring the anticancer properties of this class of compounds.

| Compound | Substituent at C-5 | Cell Line | IC₅₀ (µM) researchgate.net |

|---|---|---|---|

| Lactam 5a | Methyl | A549 | 2.05 ± 0.23 |

| Lactam 5b | Benzyl | A549 | 9.92 ± 1.15 |

| Lactam 5c | Methyl Carboxylate | A549 | 1.67 ± 0.49 |

In a different line of research, novel beta-lactam substituted benzenesulfonamides were synthesized and evaluated for their antiproliferative effects against the MCF-7 human breast cancer cell line. tandfonline.com Within this series, compounds designated 5f, 5h, and 5l were identified as having promising anticancer activity, proving to be more potent than the conventional chemotherapy agents 5-fluorouracil (B62378) and cisplatin. tandfonline.com Compound 5f, in particular, showed the highest cytotoxic activity with a growth inhibition of 69.62% and a low IC₅₀ value of 38.25 µM. These studies highlight that the β-lactam scaffold, when appropriately functionalized, serves as a valuable template for the development of new anticancer drug candidates. nih.govresearchgate.net SAR analysis revealed that the nature of the substituents on the benzenesulfonamide (B165840) portion and the β-lactam ring are key determinants of their biological activity. tandfonline.com

In Vitro Anti-Inflammatory Activity Research

Lactam derivatives have also been investigated for their potential as anti-inflammatory agents. A study focusing on α-methylene-γ-lactams assessed their ability to inhibit inflammation in a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model. mdpi.com Among the compounds tested, this compound, identified as 5-ethyl-3-methylene-4-phenylpyrrolidin-2-one, demonstrated noteworthy anti-inflammatory effects. mdpi.com

This compound exhibited a moderate to high efficacy, achieving an edema inhibition of 28.73 ± 1.71%. mdpi.com This level of activity was comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which showed an inhibition of 31.90 ± 0.06% in the same assay. mdpi.com The results indicated that the anti-inflammatory response is sensitive to the substituents on the γ-lactam core. mdpi.com For example, compound 3 (4-(4-chlorophenyl)-3-methylenepyrrolidin-2-one) showed slightly higher efficacy than indomethacin, while other derivatives showed lower activity, highlighting the structural nuances that influence the biological effect. mdpi.com These findings suggest that α-methylene-γ-lactams like derivative 5 are promising scaffolds for the development of new anti-inflammatory drugs. mdpi.com

| Compound | Description | Ear Edema Inhibition (%) mdpi.com |

|---|---|---|

| Compound 1 | 3-methylene-4-phenylpyrrolidin-2-one | 24.1 ± 1.11 |

| Compound 3 | 4-(4-chlorophenyl)-3-methylenepyrrolidin-2-one | 32.42 ± 5.97 |

| This compound | 5-ethyl-3-methylene-4-phenylpyrrolidin-2-one | 28.73 ± 1.71 |

| Indomethacin | Reference Drug | 31.90 ± 0.06 |

Design and Synthesis of Novel Lactam Scaffolds Incorporating this compound Structural Motifs

The structural motif of this compound serves as a versatile building block in the design and synthesis of more complex and novel molecular architectures. The γ-lactam core is a privileged scaffold that can be readily synthesized and subsequently functionalized at multiple positions to create diverse libraries of compounds. mdpi.comresearchgate.net

One efficient method for the synthesis of functionalized γ-lactams, including derivatives designated as 4 and 5, is through a multicomponent reaction (MCR). mdpi.comresearchgate.net This approach allows for the rapid assembly of the core structure. Once formed, these γ-lactam scaffolds, which contain an enamine moiety, can undergo various chemical transformations. For example, the C-5 position can be functionalized under kinetic control using a strong base like LDA. In one reported synthesis, a substituted γ-lactam (5a) was treated with LDA at low temperature, followed by the addition of methyl iodide, to yield a C-5 alkylated product. mdpi.com This demonstrates how the this compound framework can be used as a starting point for generating new, more complex scaffolds with controlled stereochemistry. mdpi.comresearchgate.net

Furthermore, chiral δ-lactams have been used as key intermediates in the stereoselective synthesis of valuable nitrogen-containing compounds. In one such strategy, a trisubstituted lactam, designated as compound 5, was generated through the stereoselective dialkylation of a parent lactam at the position alpha to the carbonyl group. acs.org This step, which created a new quaternary stereocenter with high diastereoselectivity, was pivotal. The resulting Lactam 5 derivative was then transformed through a subsequent two-step reductive process to afford enantiopure 3,3,5-trisubstituted piperidines. acs.org This synthetic route showcases the utility of the lactam scaffold as a chiral template to access complex and medicinally relevant molecules like piperidines.

Future Research Directions and Grand Challenges for Lactam Derivative 5

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of complex molecules like Lactam derivative 5 is the development of environmentally benign and efficient chemical processes. Future research will undoubtedly focus on creating more sustainable and atom-economical synthetic routes. Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a critical metric for green chemistry. primescholars.com

Current synthetic strategies often rely on multi-step processes that may involve protecting groups and generate significant waste. A major goal will be the design of cascade or domino reactions, where multiple bond-forming events occur in a single pot, thereby reducing solvent use, purification steps, and energy consumption. For instance, multicomponent reactions (MCRs) for the synthesis of γ-lactams have shown promise in this area. mdpi.comnih.gov

Furthermore, the use of enzymatic and chemoenzymatic strategies is a rapidly growing area of interest. researchgate.netnih.govbenthamdirect.com Biocatalysis offers the potential for high selectivity and milder reaction conditions, reducing the environmental impact of chemical production. The development of novel enzymes or the engineering of existing ones to specifically target the synthesis of this compound and its analogs is a significant research direction.

A comparative look at different synthetic approaches highlights the potential for improvement:

| Methodology | Advantages | Challenges for this compound |

| Traditional Multi-step Synthesis | Well-established, versatile | Often low atom economy, significant waste generation |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity | Substrate scope can be limited |

| Enzymatic/Chemoenzymatic Synthesis | High selectivity, mild conditions, sustainable | Enzyme discovery and engineering can be time-consuming |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the lactam ring, particularly in strained systems like β-lactams, provides a rich platform for exploring novel chemical transformations. acs.orgnih.gov For γ-lactams such as this compound, future research will likely focus on uncovering new reactivity patterns that can be harnessed for the synthesis of complex molecular architectures.

One area of interest is the selective functionalization of the lactam core at various positions. Studies on γ-lactam derivatives have demonstrated the potential for functionalization at the C-3, C-4, and C-5 positions by carefully controlling reaction conditions. mdpi.com The development of new catalytic systems to achieve previously inaccessible transformations will be a key focus.

Moreover, the exploration of ring-opening and ring-expansion reactions of this compound could lead to the synthesis of other important heterocyclic scaffolds. Tandem reactions that involve the cleavage of a C-C or C-N bond within the lactam ring followed by a rearrangement or cycloaddition could open up new synthetic pathways. acs.org

Advancements in Predictive Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. smu.edu For this compound, advancements in predictive computational modeling will play a crucial role in several areas.

Rational Design of Analogs: By employing techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can design novel analogs of this compound with tailored electronic and steric properties. smu.edu This in silico approach can significantly reduce the time and resources required for experimental synthesis and screening. sci-hub.se For example, computational models can predict how modifications to the lactam ring or its substituents will affect its biological activity or material properties.

Mechanistic Insights: Computational studies can provide a deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound. rsc.org By mapping out the potential energy surfaces of reactions, researchers can identify transition states and intermediates, leading to a more rational optimization of reaction conditions. For instance, Density Functional Theory (DFT) calculations have been used to elucidate the mechanisms of β-lactam formation. rsc.org

| Computational Technique | Application for this compound |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms, prediction of electronic properties |

| Molecular Dynamics (MD) | Simulation of conformational behavior, interaction with biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure |

Expanding the Scope of Bio-Inspired and Chemoenzymatic Synthetic Strategies

Nature provides a vast inspiration for the synthesis of complex molecules. The biosynthesis of β-lactam antibiotics, for example, involves intricate enzymatic pathways that chemists aim to emulate. nih.gov For this compound, a significant future direction is the expansion of bio-inspired and chemoenzymatic synthetic strategies.

This involves not only the use of isolated enzymes but also the design of synthetic routes that mimic biosynthetic pathways. Such approaches can offer high levels of stereocontrol and efficiency. researchgate.netnih.gov The development of artificial metalloenzymes, which combine the catalytic activity of transition metals with the selectivity of a protein scaffold, could also be a promising avenue for the synthesis of this compound.

Integration of this compound into Next-Generation Functional Materials

The unique structural and electronic properties of lactams make them attractive building blocks for the development of novel functional materials. Future research will focus on integrating this compound into a variety of next-generation materials.

Polymers: Lactams are well-known monomers for the synthesis of polyamides through ring-opening polymerization. iupac.orgmdpi.comacs.org By incorporating this compound into polymer chains, it may be possible to create materials with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or biocompatibility. Lactam polymers have been modified to bear functional groups for the covalent attachment of other molecules, suggesting applications in medical devices and drug delivery. google.com

Biomedical Applications: The lactam scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for various biomedical applications. This includes their potential use as components of hydrogels for tissue engineering or as building blocks for the synthesis of bioactive molecules. google.com

Q & A